molecular formula C16H24O3 B3048069 Ethyl 4-(heptyloxy)benzoate CAS No. 154845-73-5

Ethyl 4-(heptyloxy)benzoate

Cat. No.: B3048069
CAS No.: 154845-73-5
M. Wt: 264.36 g/mol
InChI Key: COPYTTHZCLEPLZ-UHFFFAOYSA-N
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Description

Ethyl 4-(heptyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its aromatic benzoate structure with an ethyl ester group and a heptyloxy substituent. It is used in various applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 4-(heptyloxy)benzoate are not well-studied. Benzoate compounds are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are currently unknown. Benzoate compounds have been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that benzoate compounds can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Benzoate metabolism has been mapped in the human gut microbiome

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(heptyloxy)benzoate can be synthesized through the esterification of 4-(heptyloxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

4-(heptyloxy)benzoic acid+ethanolacid catalystEthyl 4-(heptyloxy)benzoate+water\text{4-(heptyloxy)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(heptyloxy)benzoic acid+ethanolacid catalyst​Ethyl 4-(heptyloxy)benzoate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave heating and expandable graphite as a catalyst has also been explored to enhance the reaction rate and yield .

Types of Reactions:

Common Reagents and Conditions:

    Acidic Hydrolysis: Typically involves heating with a strong acid like hydrochloric acid.

    Basic Hydrolysis (Saponification): Involves heating with a strong base like sodium hydroxide.

    Reduction: Requires strong reducing agents such as LiAlH4.

Major Products:

    Hydrolysis: 4-(heptyloxy)benzoic acid and ethanol.

    Reduction: 4-(heptyloxy)benzyl alcohol.

Comparison with Similar Compounds

  • Ethyl benzoate
  • Methyl 4-(heptyloxy)benzoate
  • Ethyl 4-(methoxy)benzoate

Comparison: this compound is unique due to its heptyloxy substituent, which imparts distinct physical and chemical properties compared to other esters. This substituent can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other esters might not be as effective .

Biological Activity

Ethyl 4-(heptyloxy)benzoate is a benzoate ester characterized by its heptyloxy substituent, which influences its chemical behavior and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a local anesthetic. This article delves into the biological activity of this compound, outlining its mechanism of action, biochemical properties, and relevant research findings.

This compound primarily targets sodium ion (Na+) channels on nerve membranes. It binds to specific sites on these channels, leading to the reversible blockade of nerve impulse conduction, which is characteristic of local anesthetics. This mechanism is essential for its application in pain management and surgical procedures.

The biochemical properties of this compound are not extensively documented; however, it is known that benzoate compounds can interact with various enzymes and proteins. The presence of the heptyloxy group may enhance the lipophilicity of the compound, affecting its absorption and distribution within biological systems .

Cellular Effects

While specific cellular effects of this compound remain largely unexplored, benzoate esters are generally known to influence cell signaling pathways and metabolic processes. Further research is needed to elucidate these effects comprehensively.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be rapidly absorbed and distributed in tissues. Its local anesthetic properties indicate a relatively quick onset of action, followed by a gradual metabolism and excretion.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological Activity
Ethyl BenzoateC9H10O2Mild local anesthetic
Mthis compoundC15H22O3Similar anesthetic properties
Ethyl 4-(methoxy)benzoateC10H12O3Less potent than heptyloxy

The heptyloxy substituent in this compound contributes to its unique solubility and interaction characteristics compared to other benzoates.

Research Findings and Case Studies

Recent studies have explored the synthesis and evaluation of various benzoate derivatives for their biological activities. For instance:

  • A study highlighted the synthesis of several alkoxy-substituted benzoates, including this compound, assessing their antibacterial and antiproliferative activities. The results indicated significant activity against various bacterial strains, suggesting potential therapeutic applications .
  • Another research effort focused on the local anesthetic effects of modified benzoates, where this compound was shown to exhibit comparable efficacy to established local anesthetics like tetracaine .

Properties

IUPAC Name

ethyl 4-heptoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPYTTHZCLEPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610098
Record name Ethyl 4-(heptyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154845-73-5
Record name Ethyl 4-(heptyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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